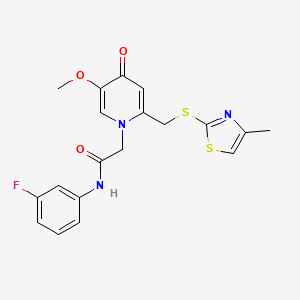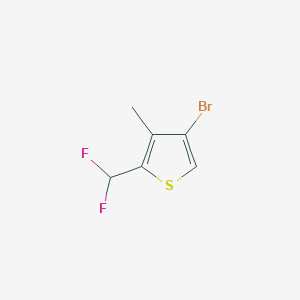
6-Fluoro-2-(4-methylphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Fluoro-2-(4-methylphenyl)chromen-4-one is a benzopyran derivative . It is a bicyclic heterocyclic system . The molecular formula is C16H11FO2 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzopyran ring fused with a phenyl ring . The molecular weight is 254.2557432 .Scientific Research Applications
Environment-sensitive Fluorophores
Chromene derivatives exhibit unique fluorescence properties that make them ideal for use as environment-sensitive fluorophores. Uchiyama et al. (2006) highlighted the fluorescence behavior of a chromene derivative, emphasizing its almost non-existent fluorescence in aprotic solvents while showing strong fluorescence in protic solvents. This property makes chromene compounds valuable for developing new fluorogenic sensors for detecting changes in solvent environments Uchiyama et al., 2006.
Photochemical and Thermal Reactions
The photochromic behavior of chromene compounds, as investigated by Delbaere et al. (2003), reveals the formation of interconverting photoisomers upon UV irradiation. This study provides insights into the kinetics and global mechanism of photoisomerization in chromene compounds, offering a foundation for the development of photoresponsive materials Delbaere et al., 2003.
Thiol Detection and Imaging
Yang et al. (2019) developed a chromene-based fluorescent probe for rapid and sensitive detection of thiols, leveraging the nucleophilic pyran ring-opening reaction of chromene. This probe has been applied to visualize thiol flux in living cells and mice, underscoring its utility in studying oxidative stress and pathophysiological processes Yang et al., 2019.
Bioimaging Applications
Chromene compounds have been integrated into fluorescent probes for bioimaging purposes. Tan et al. (2014) designed a probe with a chromene moiety for selective and sensitive detection of Zn(2+) ions, demonstrating its applicability in cell-imaging. This work illustrates the potential of chromene derivatives in environmental protection and safety inspection through bioimaging technologies Tan et al., 2014.
Antimicrobial and Antitubercular Agents
Research into chromene derivatives has also extended to the synthesis of compounds with antimicrobial and antitubercular activities. Reddy et al. (2015) synthesized chromene-pyrimidine hybrids showing potent activity against tuberculosis, emphasizing the therapeutic potential of chromene derivatives in combating infectious diseases Reddy et al., 2015.
properties
IUPAC Name |
6-fluoro-2-(4-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWFIIITDUUKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

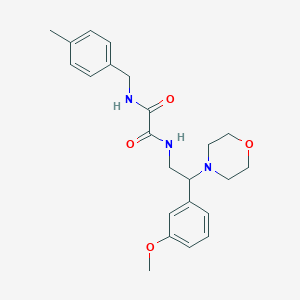

![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)
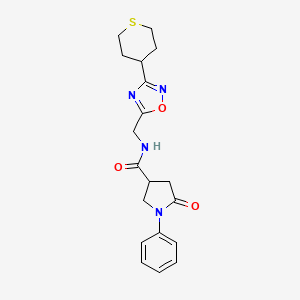
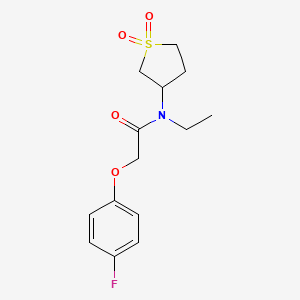
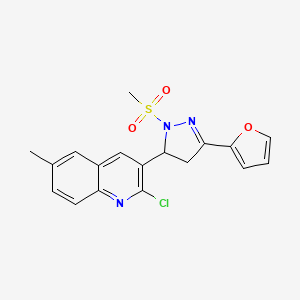
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)
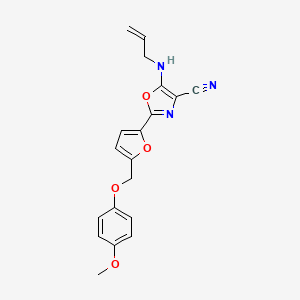
![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

